2-Deoxypseudouridine
Description
Contextualization as a C-Nucleoside and Modified Nucleoside within Biological Systems
2'-Deoxypseudouridine (B1588945) (dΨ) is a naturally occurring modified nucleoside, categorized as a C-nucleoside. Unlike the canonical nucleosides that form a C-N bond between the sugar and the base, 2'-deoxypseudouridine possesses a C-C glycosidic bond, linking the C1' of the deoxyribose sugar to the C5 of the uracil (B121893) base. This structural distinction imparts unique chemical properties and biological functions.
As a modified nucleoside, 2'-deoxypseudouridine is found in various biological systems. It is synthesized from ribose-5-phosphate (B1218738) and uracil and plays a role in the transfer of phosphate (B84403) groups, which is essential for energy metabolism. biosynth.com Its presence has been noted in the DNA of growing cultures of Escherichia coli. acs.org The C-nucleoside structure of 2'-deoxypseudouridine allows it to form stable C:pseudoU-A triplets, a characteristic that distinguishes it from deoxyuridine (dU). glenresearch.combiosearchtech.com
Significance in the Landscape of DNA and RNA Modifications
The significance of 2'-deoxypseudouridine in the realm of nucleic acid modifications is substantial. In the context of RNA, its ribosylated counterpart, pseudouridine (B1679824) (Ψ), is the most abundant modified nucleoside in structural RNAs such as tRNA, rRNA, snRNA, and snoRNA. biosyn.com The incorporation of pseudouridine enhances base-stacking and induces a moderate increase in the rigidity of the nearby sugar-phosphate backbone. biosyn.com These structural alterations can influence RNA folding, assembly of ribonucleoprotein complexes, and the maintenance of their higher-order structures.
While less common in DNA, the presence of 2'-deoxypseudouridine can have significant consequences. For instance, oligonucleotides containing 2'-deoxypseudouridine have been utilized in studies of genetic mutants. biosyn.com Furthermore, this modified nucleoside has been investigated for its potential antiviral properties, with studies showing its ability to form stable complexes with enzymes and other molecules. biosynth.com It has demonstrated antimicrobial activity against viruses like the hepatitis B virus (HBV) and has been tested for its capacity to inhibit HIV-1 replication in vitro. biosynth.com The unique hydrogen-bonding capabilities of 2'-deoxypseudouridine, such as the formation of stable C:pseudoU-A triplets, make it a valuable tool for structural and functional studies of nucleic acids. glenresearch.combiosearchtech.com
Historical Perspective on its Discovery and Initial Characterization
The first C-nucleoside analogs were described approximately half a century ago, with pseudouridine being the first discovered modified nucleoside. acs.org The synthesis of 2'-deoxypseudouridine itself has been a subject of organic chemistry research, with methods developed to produce it from precursors like 2-deoxy-D-ribose. researchgate.net Early research focused on its synthesis and incorporation into oligodeoxynucleotides to study its effects on nucleic acid structure and function.
Initial characterization efforts revealed that 2'-deoxypseudouridine could be incorporated into the DNA of E. coli. acs.org Subsequent studies have explored its role in various biological contexts. For example, the crystal structure of nucleoside 2-deoxyribosyltransferase complexed with 5-methyl-2'-deoxypseudouridine has been determined, providing insights into the enzyme's active site and its interaction with this modified nucleoside. rcsb.org This enzyme is involved in the salvage pathway of nucleotide metabolism in some microorganisms and is used as a biocatalyst to synthesize therapeutically relevant nucleoside analogs. rcsb.org
Interactive Data Tables
Table 1: Properties of 2'-Deoxypseudouridine
| Property | Value | Source |
| Chemical Formula | C9H12N2O5 | biosynth.com |
| Molecular Weight | 228.21 g/mol | biosynth.com |
| Category | Modified DNA Base | biosyn.com |
| Synonym | Pseudo-dU | biosyn.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7+/m0/s1 |
InChI Key |
ASOJEESZSWWNQK-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1C2=CNC(=O)NC2=O)CO)O |
Canonical SMILES |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for 2 Deoxypseudouridine
Chemical Synthesis Approaches
Condensation Reactions with Deoxyribose Derivatives
Early synthetic routes to 2'-deoxypseudouridine (B1588945) involved the condensation of a pre-formed, suitably protected deoxyribose derivative with a lithiated pyrimidine (B1678525). One such approach describes the reaction of 2,4-di-t-butoxy-5-lithiopyrimidine with protected 2-deoxyribose derivatives like 3,5-di-O-benzyl-2-deoxyribose. rsc.org This method, however, often results in a mixture of α and β anomers, necessitating chromatographic separation. Another strategy utilizes 2-deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxan-1,3-diyl)-D-ribofuranose as the sugar component. researchgate.net The reaction of this protected deoxyribose with 5-bromo-2,4-bis(4-methoxybenzyloxy)pyrimidine, after lithiation, yields a mixture of anomeric products. researchgate.net The subsequent cyclization and deprotection steps provide the desired 2'-deoxypseudouridine. researchgate.net
| Reactant 1 | Reactant 2 | Key Features |
| 2,4-di-t-butoxy-5-lithiopyrimidine | 3,5-di-O-benzyl-2-deoxyribose | Produces a mixture of α and β anomers. rsc.org |
| Lithiated 5-bromo-2,4-bis(4-methoxybenzyloxy)pyrimidine | 2-deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxan-1,3-diyl)-D-ribofuranose | Yields a mixture of anomers requiring separation. researchgate.net |
Stereospecific Syntheses from Pseudouridine (B1679824) and Other Precursors
To overcome the lack of stereospecificity in condensation reactions, methods starting from the naturally occurring ribonucleoside, pseudouridine (Ψ), have been developed. A key strategy involves the formation of a 4,2'-anhydro-intermediate from pseudouridine. rsc.org This intermediate then undergoes a reaction to introduce a chloro group at the 2'-position, leading to a 2'-chloro-2'-deoxynucleoside. rsc.org Subsequent reduction of the 2'-chloro group stereospecifically yields the β-anomer of 2'-deoxypseudouridine. rsc.org This approach ensures the desired stereochemistry at the anomeric carbon.
Improved and more general syntheses of 2'-deoxy-C-nucleosides have also been reported, providing pathways to compounds like 5-(2-deoxy-β-D-erythro-pentofuranosyl)uracil, which is 2'-deoxypseudouridine. acs.org These methods often focus on creating the C-glycosidic bond with high stereocontrol.
Palladium-Mediated Glycal-Aglycon Coupling
A significant advancement in the synthesis of C-nucleosides, including 2'-deoxypseudouridine, has been the development of palladium-mediated coupling reactions. This approach typically involves the coupling of a furanoid glycal (a cyclic enol ether derived from a sugar) with a halogenated or otherwise activated aglycon.
| Glycal | Aglycon | Catalyst/Ligand | Key Outcome |
| 1,4-anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)diphenylsilyl]-D-erythro-pent-1-enitol | 5-Iodouracil | Palladium acetate (B1210297) / Triphenylphosphine or Triphenylarsine | Regio- and stereospecific formation of the C-glycosyl bond. researchgate.net |
| 3,5-di-O-tert-butyldimethyl protected ribofuranoid glycal | 2,4-dimethoxy-5-iodopyrimidine | Pd(OAc)2 / PPh3 | Forms the precursor for 2'-deoxypseudouridine. researchgate.net |
Synthesis of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Integration
For the incorporation of 2'-deoxypseudouridine into synthetic DNA oligonucleotides, its phosphoramidite derivative is required. The synthesis of 5'-Dimethoxytrityl-2'-deoxypseudouridine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is a crucial step. glenresearch.com This process involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group. idtdna.com The resulting phosphoramidite is a stable building block used in automated solid-phase oligonucleotide synthesis. idtdna.com The presence of 2'-deoxypseudouridine in oligonucleotides can influence their structure and function, for instance, by forming stable C:pseudoU-A triplets. glenresearch.com
Chemoenzymatic Synthesis and Functionalization
Chemoenzymatic strategies combine the precision of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. beilstein-journals.org This approach is particularly useful for introducing specific modifications or functionalities.
Preparation of Photoreleasable Protecting Group Analogs
A notable application of chemoenzymatic synthesis in the context of 2'-deoxypseudouridine is the preparation of analogs bearing photoreleasable protecting groups. Research has described the synthesis of 2'-deoxypseudouridine 5'-triphosphate with a photoremovable protecting group attached to the N1 position of the uracil (B121893) base. titech.ac.jp This modified nucleoside triphosphate was designed to be a substrate for enzymatic incorporation into DNA. titech.ac.jp The ability to remove the protecting group with light allows for spatiotemporal control over the properties and interactions of the resulting modified DNA strand.
| Compound | Protecting Group | Application |
| 2'-Deoxypseudouridine 5'-triphosphate | Photoremovable group at N1 | Enzymatic incorporation into DNA with photocontrol. titech.ac.jp |
Biosynthetic and Enzymatic Mechanisms of Pseudouridine Formation and Recognition
Pseudouridine (B1679824) Synthases (PUS) and Their Diversity
Pseudouridine synthases (PUS) are the enzymes responsible for catalyzing the isomerization of uridine (B1682114) to pseudouridine (Ψ) within RNA molecules. This post-transcriptional modification is the most abundant in non-coding RNAs and is crucial for their structure and function. nih.gov
Pseudouridine synthases are a diverse family of enzymes that, despite limited sequence similarity, share a highly conserved catalytic core structure. tandfonline.com They are classified into six evolutionarily conserved superfamilies: TruA, TruB, TruD, RluA, RsuA, and Pus10. tandfonline.commdpi.com The catalytic domain in these enzymes typically features a mixed α/β topology, characterized by antiparallel β-sheets flanked by α-helices and various loops. tandfonline.comnih.gov A key feature of the active site is a universally conserved aspartic acid residue that is essential for the catalytic mechanism. nih.govmdpi.com
While the core catalytic domain is conserved, the diversity among PUS families arises from various accessory domains. tandfonline.com These additional domains are crucial for recognizing and binding to specific RNA substrates, thereby ensuring high selectivity for the correct target uridine residue. tandfonline.com For instance, the human PUS10 enzyme possesses a THUMP domain at its N-terminus, which is implicated in RNA binding and recognition. tandfonline.com
The structural classification of the major PUS families is summarized below:
| PUS Superfamily | Representative E. coli Enzyme | Key Structural Features |
| TruA | TruA | Promiscuous, modifies multiple sites in tRNA and other RNAs. biorxiv.org |
| TruB | TruB | Modifies U55 in the T-loop of tRNA. researchgate.net |
| TruD | TruD | Targets specific uridine residues in tRNA. mdpi.com |
| RluA | RluA | Acts on ribosomal RNA (rRNA). mdpi.com |
| RsuA | RsuA | Acts on ribosomal RNA (rRNA). mdpi.com |
| Pus10 | Not present in E. coli | Found in archaea and some eukaryotes, modifies U54 and U55 in tRNA. nih.gov |
The conversion of uridine to pseudouridine occurs via two distinct mechanisms: an RNA-independent pathway and an RNA-dependent pathway. nih.gov
The RNA-independent pathway is carried out by standalone PUS enzymes. nih.govresearchgate.net These single-protein enzymes directly recognize specific sequence or structural motifs within the target RNA to catalyze the isomerization. nih.govresearchgate.net This is the sole mechanism for pseudouridylation in prokaryotes. nih.gov
In contrast, the RNA-dependent pathway involves a more complex machinery known as the box H/ACA ribonucleoprotein (RNP) complex. nih.govresearchgate.net This complex is composed of a catalytic protein subunit (Cbf5 in yeast, dyskerin in humans) and three other core proteins (Nhp2, Nop10, and Gar1), along with a guide RNA, the box H/ACA RNA. nih.govresearchgate.netresearchgate.net This guide RNA contains sequences complementary to the substrate RNA, directing the enzymatic complex to the specific uridine target. nih.govresearchgate.net This mechanism is prevalent in eukaryotes and archaea. biorxiv.org
Interestingly, in some organisms like yeast, both pathways can be utilized to modify the same RNA molecule. For example, certain positions in yeast U2 small nuclear RNA (snRNA) are modified by both standalone PUS enzymes (Pus1 and Pus7) and the RNA-dependent machinery. nih.govnih.gov
| Pathway | Key Components | Mechanism of Target Recognition | Predominant in |
| RNA-Independent | Single PUS enzyme | Direct recognition of RNA sequence/structure by the enzyme. nih.govresearchgate.net | Prokaryotes, Eukaryotes. nih.gov |
| RNA-Dependent | Box H/ACA RNP (Cbf5/dyskerin, Nhp2, Nop10, Gar1, and guide RNA). researchgate.netresearchgate.net | Base pairing between the guide RNA and the substrate RNA. nih.gov | Eukaryotes, Archaea. biorxiv.org |
Enzymatic Recognition and Interaction Studies with 2'-Deoxypseudouridine (B1588945) and Analogs
2'-Deoxypseudouridine (dΨ), the deoxyribose counterpart of pseudouridine, serves as a valuable tool for studying enzyme-substrate interactions, particularly for DNA repair enzymes. Its C-C glycosidic bond is resistant to cleavage by DNA glycosylases, making it an excellent non-cleavable substrate analog. nih.govpnas.org
Uracil-DNA Glycosylase (UDG) is a key enzyme in the base excision repair pathway, responsible for removing uracil (B121893) from DNA. nih.govwikipedia.org Oligodeoxyribonucleotides containing 2'-deoxypseudouridine have been shown to act as inhibitors of UDG. nih.gov
By incorporating dΨ into a DNA duplex, it effectively mimics the natural substrate (deoxyuridine) for UDG. pnas.org However, due to the stable C-C glycosidic bond, UDG is unable to cleave the base from the sugar-phosphate backbone. pnas.org This allows for the trapping and structural characterization of the UDG-DNA complex in a state that resembles the enzyme bound to its substrate just before catalysis. pnas.orgresearchgate.net High-resolution crystal structures of UDG in complex with dΨ-containing DNA have revealed that the enzyme induces a significant conformational strain on the substrate analog, distorting the base and sugar to facilitate cleavage of a normal N-glycosidic bond. pnas.org This mimicry has been instrumental in elucidating the catalytic mechanism of UDG, demonstrating how the enzyme utilizes binding energy to promote catalysis. pnas.org
Methyl-CpG Binding Domain IV (MBD4) is a DNA glycosylase that removes mismatched thymine (B56734) or uracil paired with guanine, often arising from the deamination of 5-methylcytosine (B146107) or cytosine, respectively. nih.govresearchgate.netmarrvel.org Similar to its utility in studying UDG, 2'-deoxypseudouridine has been employed as a non-cleavable substrate analog to investigate the mechanism of MBD4. nih.govnih.gov
The use of dΨ has enabled the determination of the first crystal structure of a wild-type MBD4 enzyme in complex with its substrate. nih.govresearchgate.netnih.gov These structural studies have provided critical insights into how MBD4 recognizes the lesion. nih.govresearchgate.net The analysis of the MBD4-dΨ-DNA complex has also shed light on the role of a highly conserved catalytic aspartate residue (D560 in human MBD4). nih.govmdpi.com This residue is suggested to bind and position a water molecule for the nucleophilic attack on the glycosidic bond, stabilizing the transition state of the reaction. nih.govnih.gov
Nucleoside 2-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a 2-deoxyribose group between different purine (B94841) or pyrimidine (B1678525) bases. nih.govebi.ac.uk These enzymes are of significant interest for their application in the synthesis of various nucleoside analogs. nih.govrsc.org
The active site of NDTs, such as the one from Lactobacillus leichmannii, has been characterized through structural and mechanistic studies. ebi.ac.ukrsc.org The catalytic mechanism is thought to proceed through a double displacement reaction involving a covalent enzyme-deoxyribosyl intermediate, with a key glutamate (B1630785) residue (Glu98) acting as the nucleophile. ebi.ac.uk While direct studies with 2'-deoxypseudouridine are not extensively detailed, research on analogs with modifications at the 2'-position, such as 2'-fluoro-2'-deoxynucleosides, provides valuable information. koreascience.krnih.govnih.govkoreascience.kr Engineering the active site of NDTs, for instance through single amino acid substitutions, has been shown to alter and enhance their activity towards unnatural substrates. nih.gov These studies indicate that the enzyme's active site can accommodate variations in the sugar moiety, and its interaction with analogs like 2'-deoxypseudouridine would be governed by the specific residues lining the catalytic pocket. The characterization of NDTs with a range of substrates reveals the enzyme's promiscuity and potential for interaction with modified nucleosides like dΨ. biorxiv.org
Catalytic Mechanism Insights from Enzyme-Analog Complexes
The study of enzyme-analog complexes has been pivotal in elucidating the intricate catalytic mechanisms of pseudouridine synthases, the enzymes responsible for isomerizing uridine to pseudouridine. researchgate.net Trapping these enzymes in a state that mimics a catalytic intermediate allows for detailed structural and mechanistic analysis. A significant breakthrough in understanding this process came from the use of RNA substrates containing nucleotide analogs, particularly 5-fluorouridine (B13573) (5-FU), to study the Escherichia coli 23S rRNA pseudouridine synthase RluB. nih.govnih.gov
Researchers successfully determined the 1.3 Å resolution crystal structure of the RluB catalytic domain in a complex with an isolated substrate stem-loop where the target uridine was replaced by 5-FU. nih.govnih.gov This structure revealed a covalent bond had formed between the isomerized 5-fluorouracil (B62378) base and a specific amino acid, tyrosine 140, within the enzyme's active site. nih.govnih.gov The formation of this covalent intermediate provides strong evidence for a specific reaction pathway. nih.gov
Based on the observation of this enzyme-product covalent adduct, a Michael addition mechanism has been proposed for pseudouridine formation. nih.govnih.gov This mechanism is consistent with a wide range of experimental data. The general steps of the proposed mechanism involve:
Cleavage of the N-glycosidic bond of the target uridine. nih.gov
Rotation of the liberated uracil base within the active site. nih.gov
A Michael addition reaction where a nucleophile from the enzyme attacks C6 of the uracil base. nih.gov
Formation of the new C5-C1' carbon-carbon bond to create pseudouridine. nih.gov
The structure of the RluB-5-FU RNA complex shows the target nucleotide flipped into the active site cleft, which is located in the center of an antiparallel eight-stranded bifurcated beta-sheet common to all pseudouridine synthases. nih.gov A universally conserved aspartate residue is also present in the active site of all known pseudouridine synthases and is implicated in catalysis. researchgate.netnih.gov In the context of the Michael addition mechanism, this aspartate is proposed to act as the catalytic nucleophile that attacks the C6 position of the uracil ring. nih.gov
The insights gained from this enzyme-analog complex have been crucial for understanding not only the chemical steps of isomerization but also how the enzyme recognizes and manipulates its RNA substrate to achieve site-specific modification. nih.gov
| Component | Finding from Enzyme-Analog Complex | Implication for Catalytic Mechanism |
| Enzyme | E. coli RluB | A representative member of a pseudouridine synthase family. nih.gov |
| Substrate Analog | RNA containing 5-fluorouridine (5-FU) | Allows for trapping of a covalent intermediate, mimicking a step in the reaction pathway. nih.govnih.gov |
| Key Amino Acid Residue | Tyrosine 140 | Forms a covalent bond with the isomerized 5-FU base in the crystal structure. nih.govnih.gov |
| Key Amino Acid Residue | Conserved Aspartate | Implicated as the key catalytic nucleophile in the Michael addition mechanism. nih.gov |
| Observed Interaction | Covalent bond between enzyme and base | Provides strong evidence for a Michael addition mechanism over alternative proposals. nih.govnih.gov |
| Structural Change | Target nucleotide (5-FU) flipped into active site | Demonstrates the enzyme's ability to manipulate the RNA substrate for catalysis. nih.gov |
Advanced Analytical and Structural Characterization Techniques for 2 Deoxypseudouridine
Spectroscopic Methods
Spectroscopic techniques are fundamental in the study of 2'-deoxypseudouridine (B1588945), providing detailed information about its chemical structure and properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of 2'-deoxypseudouridine. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to achieve this. libretexts.org
1D and 2D NMR: 1D proton (¹H) NMR provides initial information on chemical shifts, multiplicities, and coupling constants. emerypharma.com However, for unambiguous assignment, especially in complex molecules, 2D NMR techniques like Correlation Spectroscopy (COSY) are crucial. emerypharma.comrutgers.edu COSY spectra reveal correlations between coupled protons, allowing for the assignment of adjacent protons in the sugar ring and the base. emerypharma.com
¹³C-COLOC: Correlation spectroscopy for long-range couplings (COLOC) is a two-dimensional NMR technique used to establish correlations between carbon-13 (¹³C) and protons (¹H) that are separated by two or three bonds. This method is particularly useful for assigning quaternary carbons and linking different spin systems within the molecule. The analysis of 2'-deoxypseudouridine and other C-(2'-deoxyribonucleosides) has been facilitated by two-dimensional ¹H,¹³C-COLOC-NMR spectroscopy. researchgate.net
NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected through chemical bonds. columbia.edunih.gov This is critical for determining the stereochemistry and conformation of the molecule, such as the syn or anti orientation of the base relative to the sugar. NOESY experiments on derivatives of 2'-deoxypseudouridine have helped to indicate through-space proton-proton interactions. researchgate.net
Table 1: Key NMR Techniques for 2'-Deoxypseudouridine Characterization
| Technique | Information Provided | Application to 2'-Deoxypseudouridine |
|---|---|---|
| 1D ¹H-NMR | Chemical shift, multiplicity, integration | Initial assignment of protons. emerypharma.com |
| 2D ¹H-¹H COSY | Correlation of coupled protons | Confirms proton assignments and connectivity. emerypharma.comrutgers.edu |
| ¹³C-COLOC | Long-range ¹H-¹³C correlations | Assigns quaternary carbons and links spin systems. researchgate.net |
| NOESY | Through-space proton-proton interactions | Determines stereochemistry and conformation. columbia.eduresearchgate.net |
Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of molecules based on their mass-to-charge ratio. rsc.org When coupled with liquid chromatography (LC), known as LC-MS, it becomes a powerful tool for analyzing complex mixtures. wikipedia.org
For 2'-deoxypseudouridine, LC-MS and tandem mass spectrometry (LC-MS/MS) are instrumental. creative-proteomics.com These techniques allow for the detection of the nucleoside in biological samples. mdpi.com The process often involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by LC and detected by MS. nih.gov Quantitative analysis can be achieved using methods like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for pseudouridine (B1679824) are monitored, allowing for accurate measurement even in the presence of its isomer, uridine (B1682114). nih.gov
Table 2: Mass Spectrometry Techniques for 2'-Deoxypseudouridine Analysis
| Technique | Principle | Application to 2'-Deoxypseudouridine |
|---|---|---|
| LC-MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. wikipedia.org | Identification and quantification in biological samples. mdpi.com |
| LC-MS/MS | Involves two stages of mass analysis for increased specificity and sensitivity. creative-proteomics.com | Used for proteomic analysis of complex samples where peptide masses may overlap. wikipedia.org |
| SRM | Monitors specific ion transitions for a target analyte. | Accurate quantification of pseudouridine. nih.gov |
Advanced Mapping Technologies
Identifying the specific locations of modified nucleosides like pseudouridine within RNA molecules is crucial for understanding their function. Advanced sequencing-based technologies have been developed for this purpose.
Several methods have been developed for the transcriptome-wide mapping of pseudouridine (Ψ) at single-nucleotide resolution. These techniques, often referred to collectively as "Pseudo-seq" or "Ψ-seq," typically rely on the chemical modification of pseudouridine with N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC). plos.orgnih.govillumina.com This CMC adduct blocks reverse transcriptase, leading to a stop or a deletion at the modified site during cDNA synthesis, which can then be identified by high-throughput sequencing. plos.orgillumina.com These methods have enabled the discovery of numerous pseudouridylation sites in various types of RNA, including mRNA and non-coding RNAs, in organisms from yeast to humans. nih.govnih.govmit.edu
More recent technologies offer direct detection of RNA modifications without the need for chemical treatment or amplification.
Nanopore Sequencing: This technology directly sequences native RNA molecules by passing them through a protein nanopore. nanoporetech.com RNA modifications like pseudouridine cause characteristic changes in the ionic current as the RNA strand moves through the pore. nih.govoup.com These electrical signal disruptions can be detected and used to identify the location of Ψ in the sequence. nanoporetech.comnih.gov Software and algorithms have been developed to analyze these signals and estimate the stoichiometry of modification at specific sites. nih.gov Recent updates to nanopore technology have improved the accuracy of detecting pseudouridine and other modifications. biorxiv.org
BID-Seq: Bisulfite-Induced Deletion Sequencing (BID-seq) is a quantitative method that maps pseudouridine at base resolution. nih.govresearchgate.net This technique uses a bisulfite-mediated reaction that converts pseudouridine into a deletion upon reverse transcription. nih.govresearchgate.net This method is highly sensitive and can be used with low amounts of input RNA, making it suitable for analyzing pseudouridylation in various biological samples. nih.govacs.orgnih.gov BID-seq provides stoichiometric information about the modification at each site. nih.govresearchgate.net
X-ray Crystallography and Computational Modeling
X-ray Crystallography: This technique is the gold standard for determining the three-dimensional atomic structure of molecules in their crystalline state. anton-paar.comwikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, a detailed 3D model of the electron density can be constructed, revealing the precise positions of atoms and their bonding arrangements. wikipedia.orglibretexts.org The crystal structure of nucleoside 2-deoxyribosyltransferase complexed with 5-methyl-2'-deoxypseudouridine has been solved, providing insights into the enzyme's active site and substrate binding. rcsb.org
Enzyme-Substrate Complex Crystal Structures (e.g., UDG, MBD4, nucleoside 2-deoxyribosyltransferase)
The stability of 2'-deoxypseudouridine has enabled the determination of high-resolution crystal structures of it in complex with several DNA glycosylases. These structures offer profound insights into substrate recognition, conformational changes, and the roles of key active site residues.
Uracil-DNA Glycosylase (UDG): Human uracil-DNA glycosylase (UDG) is a key enzyme in base excision repair, responsible for removing uracil (B121893) from DNA. pnas.org Studies using 2'-deoxypseudouridine as a substrate analog have revealed that the enzyme induces significant conformational strain on the substrate. pnas.orgresearchgate.net The crystal structure of UDG complexed with a DNA duplex containing 2'-deoxypseudouridine shows the enzyme flipping the analog out of the DNA helix and into the active site. This binding enforces distortions in both the uracil ring and the deoxyribose sugar, which are believed to lower the activation energy for glycosylic bond cleavage in a true substrate. pnas.org
Methyl-CpG Binding Domain Protein 4 (MBD4): MBD4 is a DNA glycosylase that excises thymine (B56734) from G·T mismatches, which arise from the deamination of 5-methylcytosine (B146107). rcsb.orgnih.gov It also removes uracil from G·U mismatches. rcsb.orgnih.govuniprot.org The crystal structure of the human MBD4 glycosylase domain bound to DNA containing 2'-deoxypseudouridine has provided the first view of the enzyme-substrate complex for the wild-type enzyme. rcsb.orgnih.gov This structure confirms the interactions responsible for lesion recognition and suggests that a highly conserved aspartate residue plays a crucial role in catalysis by activating a water molecule for nucleophilic attack. rcsb.orgnih.gov The use of the non-cleavable 2'-deoxypseudouridine analog was essential for capturing this catalytic stage. rcsb.orgnih.gov
Nucleoside 2-Deoxyribosyltransferase (NDT): NDTs are enzymes that catalyze the transfer of a deoxyribosyl group between different bases, playing a role in the nucleoside salvage pathway. rcsb.orgnih.gov The crystal structure of a nucleoside 2-deoxyribosyltransferase from Lactobacillus leichmannii has been solved in complex with various ligands, including analogs like 5-methyl-2'-deoxypseudouridine. rcsb.org These structures reveal that the active site is located in a cleft and involves residues from two different subunits. rcsb.orgnih.gov The proposed catalytic nucleophile, Glutamate (B1630785) 98, is positioned perfectly for an attack on the anomeric carbon. nih.govebi.ac.uk Structural comparisons with different bound ligands have provided a basis for understanding the enzyme's substrate specificity. nih.gov
Table 1: Crystallographic Data for 2'-Deoxypseudouridine-Enzyme Complexes
| Enzyme | Organism | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Uracil-DNA Glycosylase (UDG) | Human | 1EMH | 1.80 | Enzyme induces conformational strain on the flipped-out 2'-deoxypseudouridine. pnas.org |
| MBD4 Glycosylase Domain | Human | 7KZ0 | 1.45 | Reveals interactions for lesion recognition and the role of a catalytic aspartate. rcsb.org |
| Nucleoside 2-Deoxyribosyltransferase | Lactobacillus leichmannii | 1F8Y | 2.00 | Identifies the active site architecture and the position of the catalytic nucleophile, Glu98. rcsb.orgmdpi.com |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations of Reaction Mechanisms
While crystallography provides static pictures of enzyme-substrate complexes, understanding the dynamic process of a chemical reaction requires computational methods. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have become a powerful tool for studying enzyme-catalyzed reactions. nih.govmpg.de In this approach, the chemically active region (e.g., the substrate and key active site residues) is treated with high-level quantum mechanics, while the surrounding protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.govmpg.de
This methodology is particularly well-suited for investigating the reaction mechanisms involving 2'-deoxypseudouridine analogs. For instance, QM/MM simulations can be used to model the catalytic steps of glycosylic bond cleavage that are prevented by the C-C bond in 2'-deoxypseudouridine. By comparing the calculated reaction pathway for a natural substrate (like deoxyuridine) with the stable, trapped state represented by the 2'-deoxypseudouridine complex, researchers can gain detailed insights into the transition state of the reaction.
Insight into the catalytic mechanism of Lactobacillus leichmannii nucleoside 2'-deoxyribosyltransferase (LlNDT) has been gained by calculating a QM/MM free-energy landscape. researchgate.net These simulations support the formation of an oxocarbenium ion as a reaction intermediate, suggesting an SN1-type reaction mechanism for this enzyme family. researchgate.net The simulations, validated against experimental kinetic data, provide a dynamic understanding that complements the static picture from crystallography. researchgate.net Such computational studies can elucidate the roles of individual amino acid residues in catalysis and explain how the enzyme stabilizes the high-energy transition state. nih.gov
Table 2: Applications of QM/MM Simulations in Studying Related Enzyme Mechanisms
| Enzyme Family | Computational Method | Key Insights Gained |
|---|---|---|
| DNA Glycosylases | QM/MM Free Energy Simulations | Elucidation of transition state structures and reaction energy profiles. researchgate.net |
| Nucleoside Deoxyribosyltransferases | QM/MM Free Energy Landscape | Support for an SN1 mechanism involving an oxocarbenium ion intermediate. researchgate.net |
| Various Enzymes | QM/MM Molecular Dynamics | Reveals the influence of protein dynamics on the chemical reaction and the role of specific residues in stabilizing transition states. nih.govnumberanalytics.com |
Applications As Research Tools and Probes in Chemical Biology
Development of Modified Oligonucleotides for Structural and Activity Studies
The incorporation of modified nucleosides into oligonucleotides is a powerful strategy to investigate the relationship between nucleic acid structure and function. biosyn.com 2-Deoxypseudouridine is used in this context to alter key structural elements and observe the resulting effects on oligonucleotide activity. biosyn.combiosyn.com Unlike its canonical counterpart, 2'-deoxyuridine (B118206) (dU), the C-nucleoside 2'-deoxypseudouridine (B1588945) possesses the unique ability to form stable C:pseudoU-A triplets. glenresearch.comglenresearch.com This property is particularly useful in the design of oligonucleotides for applications that require specific tertiary structures, such as triplex formation. glenresearch.com
| Modified Nucleoside | Key Feature/Application | Reference |
|---|---|---|
| 2'-Deoxypseudouridine (dΨ) | Forms stable C:pseudoU-A triplets, useful for triplex formation and structural studies. | glenresearch.comglenresearch.com |
| 7-Deaza-purines (7-deaza-dA, 7-deaza-dG) | Lack N7, a critical hydrogen bond acceptor in the major groove. | biosyn.comglenresearch.com |
| 3-Deaza-2'-deoxyadenosine (3-deaza-dA) | Lacks the N3 electron pair in the minor groove while maintaining Watson-Crick pairing. | biosyn.comglenresearch.com |
| 2-Thio-dT | Acts as a photosensitizing probe to study protein-DNA interactions via cross-linking. | glenresearch.comglenresearch.com |
Probing DNA and RNA Polymerase Activity and Fidelity
The fidelity of DNA and RNA polymerases is crucial for the accurate replication and transcription of the genetic code. These enzymes are highly selective, not only for the incoming nucleobase but also for the sugar moiety of the nucleotide triphosphate. d-nb.info Non-natural nucleotide analogs serve as powerful probes to dissect the molecular mechanisms governing this selectivity. nih.gov The use of such analogs has challenged the dogma that polymerase fidelity relies solely on hydrogen bonding, highlighting the importance of factors like steric fit, shape complementarity, and hydrophobicity. nih.gov
While specific studies extensively detailing the use of this compound triphosphate (dΨTP) to probe polymerase fidelity were not prominent in the search results, the principles of this approach are well-established. Introducing a nucleotide with a C-glycosidic bond like dΨTP into a polymerase reaction would present the enzyme's active site with a substrate that differs sterically and electronically from canonical pyrimidines. Functional studies using modified nucleotides have shown that interactions between the polymerase and the sugar of the incoming nucleotide are critical for fidelity. d-nb.info By analyzing the efficiency and accuracy of dΨTP incorporation by different polymerases, researchers could gain insights into the steric constraints within the nucleotide-binding pocket and how the enzyme interacts with the sugar-phosphate backbone, thereby probing the fidelity mechanisms. d-nb.info High-fidelity DNA polymerases, which possess 3' to 5' proofreading exonuclease activity, could also be studied to see if they recognize and excise the non-canonical dΨ once incorporated. medrxiv.orgneb.com
Expansion of the Genetic Code for Unnatural Amino Acid Incorporation in Synthetic Biology
Synthetic biology aims to create novel biological systems by redesigning existing ones; a key achievement in this field is the expansion of the genetic code. wikipedia.org This technology allows for the site-specific incorporation of unnatural amino acids (Uaas) with novel chemical properties into proteins. ucsf.edunih.gov The standard method involves reassigning a codon, typically a stop codon like UAG (amber), to a specific Uaa. frontiersin.org This requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair, where the synthetase specifically charges the Uaa onto the engineered tRNA, which in turn recognizes the reassigned codon on the mRNA template. wikipedia.orgfrontiersin.org
This process fundamentally expands the protein alphabet beyond the canonical 20 amino acids. frontiersin.org The core components of this system are the Uaa and the cellular machinery (tRNA, synthetase, ribosome) adapted to handle it. frontiersin.org While the expansion of the genetic alphabet itself—creating new DNA base pairs—is a related field, the primary focus of genetic code expansion has been on incorporating new amino acids. frontiersin.org Based on the available research, there is no direct evidence to suggest that this compound is used within the template DNA or mRNA for the purpose of incorporating unnatural amino acids into proteins. The technology centers on altering the translational machinery to decode specific codons into non-canonical amino acids. ucsf.edunih.gov
Design of Enzyme Analogs and Biocatalysts (e.g., Phosphodeoxyribosyltransferases)
The design of novel enzymes and biocatalysts with tailored functions is a central goal of synthetic biology and biotechnology. chemrxiv.orgmdpi.com this compound and its derivatives have played a role in the development of new enzyme analogs, particularly phosphodeoxyribosyltransferases. researchgate.netnih.gov Researchers have successfully engineered these new biocatalysts by creating chimeras from two different, distantly related enzymes: a nucleoside deoxyribosyltransferase (NDT) from lactobacilli and a 5′-monophosphate-2′-deoxyribonucleoside hydrolase from rats. researchgate.net
These designed enzymes catalyze an unprecedented reaction: the exchange of a nucleobase attached to a deoxyribose monophosphate, and this activity was extended to deoxyribose triphosphates. researchgate.netnih.gov Structural studies were crucial to this design process. The crystal structure of a wild-type NDT was solved in a complex with 5-methyl-2'-deoxypseudouridine, a derivative of dΨ. researchgate.netenzymes.me.uk This structural information provided insights into the active site and the interactions with the C-nucleoside substrate, guiding the rational design of the chimeric enzymes. nih.govresearchgate.net The resulting phosphodeoxyribosyltransferases are valuable tools for the in vitro synthesis of various dNTP analogs, which can be used to interfere with DNA metabolism or be delivered into cells. researchgate.net
| Enzyme/System | Application/Function | Role of dΨ Derivative | Reference |
|---|---|---|---|
| Phosphodeoxyribosyltransferases (Designed Chimeras) | Catalyze the exchange of nucleobases on deoxyribose phosphates. | 5-methyl-2'-deoxypseudouridine used as a substrate in structural studies to guide enzyme design. | researchgate.netnih.gov |
| Nucleoside 2-deoxyribosyltransferase (NDT) | Parent enzyme for the design of new biocatalysts. | Crystal structure solved in complex with 5-methyl-2'-deoxypseudouridine. | enzymes.me.uk |
| Fusion Enzymes | Multifunctional catalysts created by genetically linking enzymes. | General biocatalysis design strategy. | frontiersin.org |
Use in Photochemical Control of Nucleic Acid Interactions (e.g., DNA Triplex Formation)
Controlling nucleic acid interactions with temporal and spatial precision is a significant challenge in chemical biology. One strategy for achieving this control involves the use of light to trigger specific molecular events. This compound is a key component in systems designed for the control of nucleic acid interactions through the formation of DNA triplexes. biosyn.com A DNA triplex is a three-stranded structure formed when a triplex-forming oligonucleotide (TFO) binds in the major groove of a DNA duplex. rsc.org This binding can be used to regulate gene expression by physically blocking the binding of transcription factors. biosyn.com
The incorporation of this compound into oligonucleotides enhances the stability of these triplex structures. glenresearch.comglenresearch.com Specifically, dΨ can participate in a stable, non-canonical C:pseudoU-A base triplet, which is more stable than the canonical C:dU-A triplet. glenresearch.com Researchers have developed new DNA triplexes containing unnatural base triads, such as A-ψ·CBr (where ψ is the aglycon of deoxypseudouridine and CBr is 5-bromocytosine), to achieve highly selective recognition. rsc.orgtandfonline.comnih.gov In one study, this approach was successfully used to inhibit the transcription of a DNA duplex that included a modified T7-promoter sequence, demonstrating a method for controlling nucleic acid function. tandfonline.comnih.gov The use of light in related systems, for example to cleave DNA via photosensitizers, represents a form of photochemical control over nucleic acid integrity. mdpi.com
Investigation of Protein-DNA Interactions using Modified Probes
Understanding how proteins recognize and bind to specific DNA sequences is fundamental to molecular biology. A variety of methods exist to study these interactions, including electrophoretic mobility shift assays (EMSA), chromatin immunoprecipitation (ChIP), and pull-down assays. thermofisher.comnih.gov A common feature of these techniques is the use of a DNA probe, which can be modified with labels (e.g., biotin, fluorophores) or with structural analogs of natural nucleosides to investigate the specifics of the interaction. thermofisher.comnih.gov
Incorporating modified nucleosides into DNA probes allows researchers to pinpoint the chemical groups on the DNA that are critical for protein recognition. uoregon.edunih.gov For example, photo-reactive analogs like 5-bromo-deoxyuridine or 2-thio-dT can be placed at specific sites within a probe to cross-link the DNA to its binding protein upon UV irradiation, thereby identifying the interacting partners. glenresearch.comglenresearch.com Although the search results did not provide a specific instance of this compound being used as such a probe, its unique structure makes it a candidate for these types of studies. By replacing deoxyuridine or deoxythymidine with this compound in a known protein-binding site, one could test the importance of the N-glycosidic bond and the exact positioning of hydrogen bond donors and acceptors in the major and minor grooves for the binding affinity and specificity of a given DNA-binding protein. nih.gov
Functional Studies of Genetic Mutants Lacking Pseudouridine (B1679824) Residues
Pseudouridine (Ψ) is the most abundant internal modification in stable non-coding RNAs, such as ribosomal RNA (rRNA) and transfer RNA (tRNA). frontiersin.orgresearchgate.net Its synthesis is catalyzed by a family of enzymes known as pseudouridine synthases (PUS). researchgate.net A powerful method to investigate the function of these modifications is to create and study genetic mutants in which the genes for specific pseudouridine synthases have been deleted. asm.org
Studies in Escherichia coli have provided significant insights. For example, the deletion of the rluD gene, which encodes the synthase responsible for creating pseudouridines at positions 1911, 1915, and 1917 in helix 69 of the 23S rRNA, was reported to cause slow growth and defects in ribosome assembly and function. asm.org Helix 69 is a functionally critical region of the ribosome, involved in subunit association and interaction with tRNAs. asm.org However, subsequent work showed that these severe defects are largely specific to E. coli K-12 strains that carry a partially defective release factor, suggesting the role of these pseudouridines may be in fine-tuning translation termination. asm.org Similarly, deleting the rluA gene results in the loss of Ψ746 in 23S rRNA and Ψ32 in tRNA, confirming that the RluA protein is solely responsible for their formation in vivo. researchgate.net Studies on mutants lacking pseudouridine in spliceosomal RNAs (snRNAs) have also demonstrated the critical role of this modification in pre-mRNA splicing. frontiersin.org Collectively, these genetic studies demonstrate that while many individual pseudouridines may not be essential for viability under laboratory conditions, they play important roles in optimizing and regulating fundamental cellular processes like translation and splicing. und.edu
| Gene Deleted | Organism | Affected Pseudouridine(s) | Observed Phenotype/Function | Reference |
|---|---|---|---|---|
| rluD | E. coli | Ψ1911, Ψ1915, Ψ1917 in 23S rRNA | Slow growth, defects in ribosome assembly and subunit association (strain-dependent). | asm.org |
| rluA | E. coli | Ψ746 in 23S rRNA, Ψ32 in tRNA | Loss of specific pseudouridines; used to confirm enzyme function. | researchgate.net |
| hisT | S. typhimurium | Ψ in anticodon loop of several tRNAs | Affects regulation of histidine and other amino acid biosynthetic operons. | researchgate.net |
| Various PUS genes | Yeast, Human | Ψ in mRNA and snRNA | Affects pre-mRNA splicing and is inducible by cellular stress. | frontiersin.orgresearchgate.net |
Comparative and Evolutionary Perspectives of Pseudouridine in Biological Systems
Ubiquity Across Domains of Life (Bacteria, Archaea, Eukaryotes)
The traditional three-domain system of biological classification categorizes life into Bacteria, Archaea, and Eukarya. wikipedia.orgmicrobenotes.comsavemyexams.com Organisms in the domains Bacteria and Archaea are prokaryotes, lacking a nucleus and other membrane-bound organelles. microbenotes.comsavemyexams.com Eukaryotic cells, which make up the domain Eukarya, are distinguished by the presence of a nucleus and other specialized compartments. microbenotes.com
While morphologically similar to bacteria, archaea possess distinct biochemical features. quora.com Key differences are found in their cell wall composition, membrane lipids, and ribosomal RNA (rRNA). savemyexams.comlumenlearning.com Notably, archaeal cell walls lack peptidoglycan, a key component of bacterial cell walls. microbenotes.comlumenlearning.com Furthermore, DNA transcription and ribosomal structure in Archaea show more similarities to Eukarya than to Bacteria. savemyexams.comillinois.edu
Pseudouridine (B1679824) (Ψ), an isomer of the nucleoside uridine (B1682114), and its deoxy counterpart, 2'-deoxypseudouridine (B1588945), are found across these three domains of life, highlighting their fundamental biological importance. nasa.govbiosyn.com Pseudouridine is the most common modified nucleoside in stable RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA). biosyn.comresearchgate.net In eukaryotes, the conversion of uridine to pseudouridine in rRNA is guided by small nucleolar RNAs (snoRNAs). researchgate.net
The presence of these modified nucleosides is not uniform across the domains, and the enzymes responsible for their synthesis, pseudouridine synthases, exhibit diversity. acs.org This ubiquity and variability across the domains of life suggest a deep evolutionary history for pseudouridine and its derivatives.
Hypothesized Roles in Early Life and Prebiotic Chemistry
The origin of life from non-living matter, a process known as abiogenesis, is thought to have involved the formation of simple organic compounds that polymerised into more complex molecules like RNA and proteins. wikipedia.org The prebiotic atmosphere of early Earth was likely composed of carbon dioxide, nitrogen, and trace amounts of reduced gases, with very little oxygen. wikipedia.org
It has been proposed that pseudouridine was a significant component in the early evolution of life. nasa.gov The C-glycosidic bond in pseudouridine and 2'-deoxypseudouridine is more robust against chemical degradation compared to the N-glycosidic bond found in standard nucleosides. ffame.org This enhanced stability could have been advantageous in the harsh conditions of early Earth.
The prebiotic synthesis of pyrimidine (B1678525) nucleosides has proven difficult to replicate experimentally. nasa.gov However, it is plausible that 2'-deoxypseudouridine could have formed more readily than pseudouridine in a prebiotic setting. nasa.gov This is because 2'-deoxyribose, a component of 2'-deoxypseudouridine, has a higher concentration of the reactive free aldehyde form compared to ribose. nasa.gov
The potential for 2'-deoxypseudouridine to form under prebiotic conditions, coupled with its increased stability, suggests it could have been a precursor to or a substitute for standard deoxynucleosides in the earliest genetic material. nasa.gov This C-glycoside could have played a crucial role in the emergence of a more robust information-carrying system, paving the way for the evolution of DNA. ffame.org
Q & A
Q. How can systematic reviews ensure comprehensive coverage of this compound’s applications in nucleotide engineering?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
